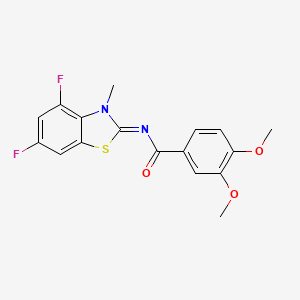

N-(2-(4-(2-甲氧基苯基)哌嗪-1-基)乙基)-1,3,5-三甲基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of piperazine, which is a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

受体配体应用

已研究芳基磺酰胺衍生物中芳氧基)乙基哌啶中的磺酰胺部分的 N-烷基化,以设计选择性 5-HT7 受体配体或多功能剂。这种方法旨在扩展治疗复杂疾病的多药理学策略,某些化合物在 5-HT7 受体上表现出有效且选择性的拮抗活性,表明它们在中枢神经系统疾病治疗中的潜力 (Canale 等人,2016)。

酶抑制和细胞毒性

已合成多甲氧基化吡唑啉苯磺酰胺,并研究了它们对肿瘤和非肿瘤细胞系的细胞毒活性以及对碳酸酐酶同工酶 hCA I 和 II 的抑制作用。尽管与参考化合物相比肿瘤选择性较低,但某些三甲氧基衍生物显示出更高的选择性和有效的碳酸酐酶抑制活性,表明它们在进一步的研究中可用作潜在治疗应用的先导分子 (Kucukoglu 等人,2016)。

临床药代动力学和药物开发

已通过基于生理学的药代动力学模型检查了磷酸二酯酶-5 抑制剂 UK-369,003 的临床药代动力学。这项工作旨在了解代谢和外排转运蛋白对药物暴露和生物利用度的影响,为优化治疗方案做出贡献 (Watson 等人,2011)。

拮抗活性和治疗潜力

关于导致将特定化合物识别为 σ1 受体拮抗剂的吡唑的研究突出了它们在疼痛管理中的治疗潜力。此类化合物具有高溶解度和代谢稳定性的特点,被认为是治疗疼痛的临床开发的有希望的候选者,展示了磺酰胺衍生物在开发新的疼痛治疗剂中的作用 (Díaz 等人,2020)。

除草剂活性

具有特定结构修饰的磺酰胺化合物对广泛的植被表现出优异的除草剂活性,表明它们在农业中具有潜在的除草应用。这项研究为开发基于磺酰胺化学的新型有效除草剂开辟了道路 (Moran,2003)。

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound acts as a ligand for alpha1-adrenergic receptors . It shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with alpha1-adrenergic receptors . These receptors play a significant role in various neurological conditions treatment . The activation or blockade of these receptors can lead to the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The compound’s action results in changes at the molecular and cellular levels. It interacts with alpha1-adrenergic receptors, leading to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction can lead to the treatment of various disorders .

未来方向

属性

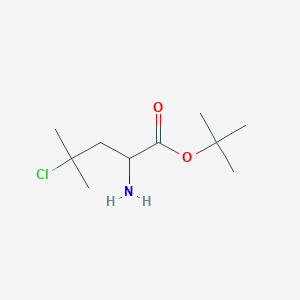

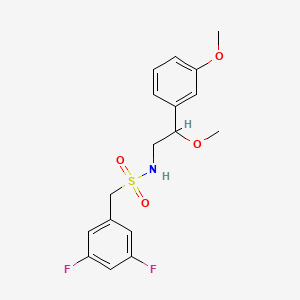

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O3S/c1-15-19(16(2)22(3)21-15)28(25,26)20-9-10-23-11-13-24(14-12-23)17-7-5-6-8-18(17)27-4/h5-8,20H,9-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFMGQMDPLIRNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[7-chloro-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3015354.png)

![(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3015361.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3015365.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B3015366.png)

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid](/img/structure/B3015368.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)